molecular formula C11H15FO2 B13709401 2-(tert-Butoxy)-4-fluoroanisole

2-(tert-Butoxy)-4-fluoroanisole

Cat. No.: B13709401
M. Wt: 198.23 g/mol
InChI Key: NKIKRHGIYGFQGD-UHFFFAOYSA-N
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Description

Its molecular structure combines electron-withdrawing (fluoro) and electron-donating (tert-butoxy) substituents, creating unique electronic and steric effects. Key properties inferred from analogous compounds include:

  • Molecular weight: ~198.25 g/mol (estimated from substituent contributions).
  • Physical state: Likely a liquid or low-melting solid due to the tert-butoxy group’s bulkiness and reduced crystallinity compared to simpler anisoles .
  • Reactivity: The tert-butoxy group may act as a steric shield, while the fluoro substituent directs electrophilic substitution reactions.

Properties

Molecular Formula

C11H15FO2

Molecular Weight

198.23 g/mol

IUPAC Name

4-fluoro-1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO2/c1-11(2,3)14-10-7-8(12)5-6-9(10)13-4/h5-7H,1-4H3

InChI Key

NKIKRHGIYGFQGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)F)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-(tert-Butoxy)-4-fluoroanisole can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroanisole with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity. Industrial production methods may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

2-(tert-Butoxy)-4-fluoroanisole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound is susceptible to nucleophilic aromatic substitution reactions, particularly at the fluoro-substituted position.

Scientific Research Applications

2-(tert-Butoxy)-4-fluoroanisole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are explored for their potential biological activity and therapeutic effects.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)-4-fluoroanisole involves its interaction with molecular targets through various pathways. For example, in elimination reactions, the compound can undergo E2 elimination to form alkenes. The tert-butoxy group acts as a bulky base, facilitating the removal of protons and the formation of double bonds .

Comparison with Similar Compounds

Comparison with Fluoroanisole Isomers

Fluoroanisole isomers (ortho-, meta-, para-) differ in substituent positioning, leading to distinct properties (Table 1):

Compound Substituent Positions Molecular Weight (g/mol) Physical State (25°C) Key Applications
2-(tert-Butoxy)-4-fluoroanisole C2: tert-butoxy; C4: F ~198.25 Likely liquid Specialized intermediates (inferred)
4-Fluoroanisole C4: F 126.14 Colorless liquid Pharmaceuticals, pesticides
2-Fluoroanisole (ortho) C2: F 126.14 Liquid Organic synthesis
3-Fluoroanisole (meta) C3: F 126.14 Liquid Research applications

Key Findings :

  • Electronic Effects : The para-fluoro group is electron-withdrawing, while the tert-butoxy group (via oxygen’s lone pairs) is electron-donating. This combination may create a polarized aromatic ring, altering regioselectivity in further substitutions .
  • Purity Requirements : 4-Fluoroanisole dominates industrial use (≥99% purity), suggesting that 2-(tert-Butoxy)-4-fluoroanisole may require similar rigorous purification for specialized applications .

Comparison with Halogen-Substituted Anisoles

Compounds like 5-Bromo-2-chloro-4-fluoroanisole () highlight the impact of additional halogens:

Compound Substituents Molecular Weight (g/mol) Key Differences from Target Compound
5-Bromo-2-chloro-4-fluoroanisole C2: Cl; C4: F; C5: Br ~249.45 - Higher molecular weight
- Enhanced electron-withdrawing effects (Br, Cl) reduce ring reactivity
2-(tert-Butoxy)-4-fluoroanisole C2: tert-butoxy; C4: F ~198.25 - tert-Butoxy group increases steric bulk but donates electrons

Reactivity Insights :

  • Bromine and chlorine substituents in halogenated analogs increase molecular weight and electron-withdrawing effects, making the aromatic ring less prone to electrophilic attack compared to the target compound.
  • The tert-butoxy group’s electron-donating nature may stabilize positive charges in intermediates, favoring certain reaction pathways .

Comparison with tert-Butoxy-Substituted Analogs

4-Hydroxy-3-tert-butylanisole (CAS 25013-16-5, ) provides insights into tert-butyl substitution effects:

Compound Substituents Molecular Weight (g/mol) Key Differences
4-Hydroxy-3-tert-butylanisole C3: tert-butyl; C4: OH 180.25 - Hydroxyl group increases polarity and acidity
- Likely solid at room temperature
2-(tert-Butoxy)-4-fluoroanisole C2: tert-butoxy; C4: F ~198.25 - tert-Butoxy group enhances lipophilicity
- Fluorine reduces hydrogen-bonding capacity

Functional Group Impact :

  • The hydroxyl group in 4-Hydroxy-3-tert-butylanisole enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the tert-butoxy group in the target compound enhances lipid solubility, favoring use in non-aqueous reaction systems .

Biological Activity

2-(tert-Butoxy)-4-fluoroanisole is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a tert-butoxy group and a fluorine atom significantly influences its chemical properties, enhancing its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(tert-Butoxy)-4-fluoroanisole can be represented as follows:

C11H15FO\text{C}_{11}\text{H}_{15}\text{F}\text{O}

This compound features a fluoro-substituted anisole structure, where the tert-butoxy group contributes to its lipophilicity and metabolic stability. The fluorine atom is known to enhance the biological activity of organic compounds by affecting their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles.

Biological Activity

Research indicates that compounds with similar structures to 2-(tert-Butoxy)-4-fluoroanisole exhibit notable antimicrobial and anti-inflammatory activities. The introduction of fluorine into organic molecules often results in significant changes in their biological behavior, making them valuable candidates for drug development .

Antimicrobial Activity

Studies have shown that fluorinated compounds can interact with bacterial membranes or enzymes, potentially leading to increased antimicrobial efficacy. For instance, similar fluorinated anisoles have demonstrated effectiveness against various bacterial strains, suggesting that 2-(tert-Butoxy)-4-fluoroanisole may possess comparable properties.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar structural motifs have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that 2-(tert-Butoxy)-4-fluoroanisole could be explored for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

  • Antimicrobial Efficacy : A study on 4-fluoroanisole derivatives found that modifications at the ortho or para positions significantly impacted their antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-(tert-Butoxy)-4-fluoroanisole may exhibit similar interactions.
  • Inflammation Models : In vivo studies using animal models of inflammation reported that certain fluorinated compounds reduced edema and inflammatory markers significantly. These findings support the hypothesis that 2-(tert-Butoxy)-4-fluoroanisole may have therapeutic potential in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-Fluoroanisole Fluorine at para positionSimple structure; used as a reference compound
2-Fluoro-4-tert-butylanisole Fluorine at ortho positionIncreased steric hindrance due to tert-butyl group
3-Fluoroanisole Fluorine at meta positionDifferent electronic effects compared to para/ortho
4-tert-Butylphenol Hydroxyl group instead of methoxyUsed in studies related to phenolic compounds

The uniqueness of 2-(tert-Butoxy)-4-fluoroanisole lies in its combination of both tert-butoxy and fluoro substituents, which can significantly influence its reactivity and biological activity compared to these similar compounds.

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